molecular formula C22H28N4O2 B2755118 N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890631-55-7

N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2755118
CAS RN: 890631-55-7
M. Wt: 380.492
InChI Key: UXTCUWPLWOZTCW-UHFFFAOYSA-N
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Description

“N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . It also has a 3,4-dimethoxyphenyl group, which is a type of aromatic ether .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazolo[1,5-a]pyrimidine core, with the various substituents attached at the appropriate positions . The 3,4-dimethoxyphenyl group would contribute to the compound’s overall polarity .


Chemical Reactions Analysis

As a nitrogen-containing heterocycle, the pyrazolo[1,5-a]pyrimidine core of this compound could potentially participate in a variety of chemical reactions . The 3,4-dimethoxyphenyl group could also undergo reactions typical of aromatic ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the pyrazolo[1,5-a]pyrimidine core and the 3,4-dimethoxyphenyl group would likely influence properties such as polarity, solubility, and stability .

Scientific Research Applications

Novel Stimulant

“N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is classified as a novel stimulant and substituted cathinone . Substituted cathinones are modified based on the structure of cathinone, an alkaloid found in the Khat plant . Novel stimulants have been reported to cause psychoactive effects similar to amphetamines .

Psychoactive Effects

This compound has been reported to cause psychoactive effects similar to amphetamines . This could potentially make it a subject of interest in neuroscience research, particularly in studies related to the mechanisms of psychoactive substances.

Crystal Structure Analysis

The crystal structure of compounds similar to “N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” has been studied . Such studies can provide valuable insights into the physical and chemical properties of the compound, which can be useful in various fields of research.

Anti-Inflammatory Activity

Compounds with a cyclohexyl-N-acylhydrazone structure have been found to exhibit anti-inflammatory activities . This suggests that “N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” could potentially be used in research related to inflammation and related diseases.

Analgesic Activity

In addition to their anti-inflammatory properties, cyclohexyl-N-acylhydrazone compounds have also been found to have analgesic (pain-relieving) activities . This could make “N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” a potential subject of interest in pain research.

Peptidomimetic Approach

The compound could potentially be used in a peptidomimetic approach to target pre-amyloidogenic states in type II diabetes . This suggests a potential application in the field of diabetes research.

Future Directions

The study of pyrazolo[1,5-a]pyrimidine derivatives is a active area of research, with many potential applications in medicinal chemistry . Further studies could explore the synthesis, properties, and potential uses of this specific compound.

properties

IUPAC Name

N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-14-12-20(24-17-8-6-5-7-9-17)26-22(23-14)21(15(2)25-26)16-10-11-18(27-3)19(13-16)28-4/h10-13,17,24H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTCUWPLWOZTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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